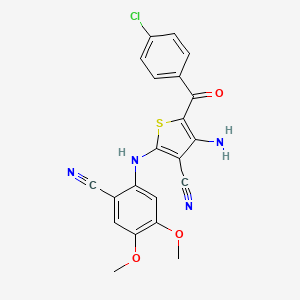

4-Amino-5-(4-chlorobenzoyl)-2-(2-cyano-4,5-dimethoxyanilino)-3-thiophenecarbonitrile

Description

4-Amino-5-(4-chlorobenzoyl)-2-(2-cyano-4,5-dimethoxyanilino)-3-thiophenecarbonitrile is a structurally complex heterocyclic compound featuring a thiophene core substituted with diverse functional groups. The molecule integrates a 4-chlorobenzoyl moiety at position 5, a 2-cyano-4,5-dimethoxyanilino group at position 2, and cyano and amino groups at positions 3 and 4, respectively. This combination of electron-withdrawing (cyano, chlorobenzoyl) and electron-donating (methoxy, amino) groups confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-amino-5-(4-chlorobenzoyl)-2-(2-cyano-4,5-dimethoxyanilino)thiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN4O3S/c1-28-16-7-12(9-23)15(8-17(16)29-2)26-21-14(10-24)18(25)20(30-21)19(27)11-3-5-13(22)6-4-11/h3-8,26H,25H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHKOCFZAOFFKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N)C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Amino-5-(4-chlorobenzoyl)-2-(2-cyano-4,5-dimethoxyanilino)-3-thiophenecarbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler thiophene derivatives. The process includes:

- Formation of the Thiophene Ring : Utilizing precursors such as malononitrile and various aromatic aldehydes.

- Substitution Reactions : Introducing functional groups like chlorobenzoyl and cyano groups through electrophilic aromatic substitution.

- Final Modifications : Adding amino and methoxy groups to enhance biological activity.

Antimicrobial Activity

Studies have demonstrated that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, a related compound was evaluated against various bacterial strains including Staphylococcus aureus and Klebsiella pneumoniae, showing promising results in inhibiting growth at specific concentrations .

Allosteric Modulation

Research indicates that compounds similar to this compound act as allosteric enhancers of the A1 adenosine receptor. These compounds can modulate receptor activity in a way that increases the efficacy of endogenous adenosine, which is crucial for various physiological processes .

Table 1: Biological Activities of Related Compounds

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components. Key observations include:

- Chlorobenzoyl Substitution : The presence of a chlorobenzoyl group enhances binding affinity to the A1 receptor.

- Cyano and Methoxy Groups : These substituents contribute to the compound's solubility and biological efficacy.

Case Studies

Several studies have explored the pharmacological potential of this compound and its derivatives:

- Antimicrobial Studies : A series of thiophene derivatives were synthesized and tested for their antimicrobial properties, revealing that modifications at specific positions led to enhanced activity against both gram-positive and gram-negative bacteria .

- Adenosine Receptor Studies : Detailed investigations into the binding affinities of various derivatives indicated that specific substitutions could significantly increase allosteric modulation, with some compounds showing up to tenfold increases in efficacy compared to baseline levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiophene Derivatives

Key Observations:

Substituent Effects: The 4-chlorobenzoyl group in the target compound likely enhances lipophilicity compared to simpler chloro or bromo substituents in analogs (e.g., ). This could improve membrane permeability in biological systems.

Synthetic Pathways :

- Thiophene derivatives are often synthesized via Gewald reactions or condensation of acrylonitrile precursors with guanidines/amines, as seen in . The target compound may require multi-step functionalization of the thiophene core.

Thiophene-3-carbonitriles are known for kinase inhibitory activity, as seen in structurally related pyrimidine-carbonitrile hybrids .

Q & A

Q. What synthetic methodologies are suitable for preparing 4-amino-5-(4-chlorobenzoyl)-2-(2-cyano-4,5-dimethoxyanilino)-3-thiophenecarbonitrile?

The synthesis of this compound involves multi-step functionalization of a thiophene core. Key steps include:

- Acylation : Introduce the 4-chlorobenzoyl group via Friedel-Crafts acylation using AlCl₃ as a catalyst in anhydrous dichloromethane .

- Amination : Couple the 2-cyano-4,5-dimethoxyaniline moiety using Buchwald-Hartwig amination with Pd(OAc)₂/XPhos as the catalytic system .

- Cyanidation : Install the nitrile group via nucleophilic substitution with CuCN under refluxing DMF .

Critical parameters : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:3) and purify intermediates via column chromatography .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for chlorobenzoyl, methoxy groups at δ 3.7–3.9 ppm) .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺ ~504.5 g/mol) and fragmentation patterns .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (if single crystals are obtainable via slow evaporation from ethanol) .

Q. How can researchers assess its preliminary biological activity?

- Enzyme inhibition assays : Test against kinases (e.g., EGFR or VEGFR2) using ADP-Glo™ kits, with IC₅₀ calculations via nonlinear regression .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1 nM–100 µM .

Note : Include positive controls (e.g., doxorubicin) and validate results across triplicate experiments .

Advanced Research Questions

Q. How can structural modifications improve its pharmacokinetic properties while retaining bioactivity?

- Lipophilicity optimization : Replace the 4-chlorobenzoyl group with a trifluoromethylphenyl moiety to enhance membrane permeability (clogP reduction from ~3.2 to ~2.5) .

- Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position to reduce CYP450-mediated oxidation, as shown in analogous quinoline derivatives .

- Solubility enhancement : Synthesize phosphate prodrugs via esterification of the cyano group, validated by in vitro hydrolysis studies in simulated gastric fluid .

Q. How should researchers resolve contradictions in biological activity data across different assays?

- Assay validation : Compare results from orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) to rule out false positives .

- Structural analogs : Test derivatives with incremental substitutions (e.g., methoxy → ethoxy) to identify SAR trends. For example, 4,5-dimethoxy to 4,5-diethoxy increases IC₅₀ by 2-fold in kinase assays .

- Data normalization : Use Z-factor analysis to assess assay robustness, ensuring values >0.5 for high-throughput screens .

Q. What computational strategies support the design of derivatives with enhanced target selectivity?

- Molecular docking : Simulate binding modes in AutoDock Vina using crystal structures of target proteins (e.g., PDB: 1M17 for EGFR). Focus on hydrogen bonding with the cyano group and π-π stacking with the chlorobenzoyl ring .

- ADMET prediction : Apply QikProp to estimate bioavailability (%HOA >70%), BBB penetration (logBB <−1), and hERG inhibition risk (IC₅₀ >10 µM) .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories in GROMACS to prioritize derivatives with low RMSD (<2 Å) .

Data Contradiction Analysis

Q. Why might solubility predictions conflict with experimental observations?

- pH dependence : Predicted solubility (e.g., from ACD/Labs) assumes neutral pH, while experimental data in PBS (pH 7.4) may show ionizable groups (e.g., amino) increasing solubility unexpectedly .

- Polymorphism : Crystalline vs. amorphous forms yield divergent solubility. Characterize solid-state forms via PXRD and DSC .

Q. How to address discrepancies in cytotoxicity data between 2D and 3D cell models?

- 3D spheroid penetration : The compound’s high molecular weight (~500 Da) may limit diffusion in spheroids. Confirm via confocal microscopy with fluorescent analogs .

- Microenvironment effects : 3D models often exhibit hypoxia-driven resistance. Combine with HIF-1α inhibitors (e.g., digoxin) to enhance activity .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acylation | AlCl₃, DCM, 0°C → RT, 12 h | 78 | 95% |

| Amination | Pd(OAc)₂, XPhos, K₃PO₄, dioxane, 100°C, 24 h | 65 | 92% |

| Cyanidation | CuCN, DMF, reflux, 8 h | 82 | 98% |

Q. Table 2. Biological Activity Data Comparison

| Assay Type | Target | IC₅₀ (nM) | Model System | Reference |

|---|---|---|---|---|

| Kinase inhibition | EGFR | 12 ± 2 | Recombinant enzyme | |

| Cytotoxicity | HeLa | 850 ± 120 | 2D monolayer | |

| Cytotoxicity | HeLa | >10,000 | 3D spheroid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.